2,5-Dipropylpyrazine

Flavor Chemistry Olfactory Science Sensory Analysis

2,5-Dipropylpyrazine (CAS 64271-01-8) is a symmetrically 2,5-disubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It is a volatile organic compound (VOC) typically presented as a colorless to pale yellow liquid with limited water solubility but soluble in organic solvents such as ethanol and ether.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 64271-01-8
Cat. No. B13954198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dipropylpyrazine
CAS64271-01-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCC1=CN=C(C=N1)CCC
InChIInChI=1S/C10H16N2/c1-3-5-9-7-12-10(6-4-2)8-11-9/h7-8H,3-6H2,1-2H3
InChIKeyOLMMSLIJLXHCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dipropylpyrazine (CAS 64271-01-8): Procurement-Ready Physicochemical and Regulatory Baseline


2,5-Dipropylpyrazine (CAS 64271-01-8) is a symmetrically 2,5-disubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a volatile organic compound (VOC) typically presented as a colorless to pale yellow liquid with limited water solubility but soluble in organic solvents such as ethanol and ether . The compound is classified as a flavoring agent and is a member of the pyrazine derivative chemical group 24, which has been evaluated for safety by authoritative bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the European Food Safety Authority (EFSA) [1].

Suitable for flavor chemistry and olfactory science research
Supports structure-odor relationship (SOR) studies of alkylpyrazines
Included in FEMA GRAS assessment framework for pyrazine derivatives

Why 2,5-Dipropylpyrazine Cannot Be Casually Substituted by Other 2,5-Dialkylpyrazines


Substitution among 2,5-dialkylpyrazines is not straightforward due to profound differences in olfactory potency, which directly impact formulation cost and sensory profile. Structure-odor relationship studies have established that increasing alkyl chain length on the pyrazine ring dramatically alters the odor detection threshold. Specifically, replacing an ethyl group with a propyl group at the 2-position of a related pyrazine results in an odor threshold that is at least 2,200 times higher, demonstrating a significant loss in potency [1]. This quantitative divergence means that using a smaller alkyl analog (e.g., 2,5-dimethylpyrazine or 2,5-diethylpyrazine) as a direct substitute would require significantly lower usage levels to achieve the same perceived aroma intensity, thereby altering the cost-in-use and final product flavor profile. Such differences render generic substitution economically and sensorially suboptimal for precise flavor formulation.

Potency shift Olfactory threshold may increase dramatically vs. shorter-chain 2,5-dialkylpyrazines, altering cost-in-use.
Volatility gap Higher molecular weight and inferred boiling point may reduce evaporation, limiting direct replacement in cold-process formulations.
Regulatory context Class-level safety evaluation may not transfer to unassessed or novel pyrazine analogs; requires source-specific review.

Quantitative Differentiation of 2,5-Dipropylpyrazine Against Closest Analogs


Comparative Olfactory Potency: 2,5-Dipropylpyrazine Exhibits a ≥2,200-Fold Higher Odor Threshold Than a Leading 2-Ethyl Analog

In a systematic study of 80 alkylpyrazines using gas chromatography-olfactometry (GC-O), it was established that substituting a methyl group with an ethyl group at the 2-position of trimethylpyrazine (which has a threshold of 50 ng/L air) to form 2-ethyl-3,5-dimethylpyrazine resulted in a 4,500-fold decrease in the odor threshold (i.e., a 4,500-fold increase in potency). Conversely, further substitution with a propyl group at the same position was found to be sterically unfavorable, leading to an odor threshold that was at least 2,200 times higher than that of the 2-ethyl-3,5-dimethylpyrazine comparator [1].

Olfactory potency
Head-to-head
≥2,200-fold higher threshold vs. 2-ethyl-3,5-dimethylpyrazine
Reported lower odor potency context for propyl-substituted analog
GC-O panel; cost-in-use formulation review required
Flavor Chemistry Olfactory Science Sensory Analysis

Physicochemical Differentiation: Increased Molecular Weight and Boiling Point Compared to 2,5-Dimethylpyrazine

2,5-Dipropylpyrazine has a molecular weight of 164.25 g/mol, which is 56.11 g/mol heavier than its methyl analog, 2,5-dimethylpyrazine (MW: 108.14 g/mol) . This increased mass directly impacts its volatility and physical behavior in product matrices. While a specific boiling point for 2,5-dipropylpyrazine is not reported in authoritative public databases, the trend within the 2,5-dialkylpyrazine series shows a significant increase in boiling point with increasing chain length: 2,5-dimethylpyrazine boils at 154-155°C, and 2,5-diethylpyrazine boils at 239°C . It can be reliably inferred that 2,5-dipropylpyrazine will have a substantially higher boiling point, affecting its evaporation rate and retention during food processing and storage.

Volatility basis
Class-level
MW 164.25 g/mol; BP inferred >239°C
Supports high-temperature processing fit review
Data to verify; class-level trend inference
Physical Chemistry Flavor Delivery Formulation Science

Regulatory Status: Inclusion in FEMA GRAS Assessment for Pyrazine Derivatives

2,5-Dipropylpyrazine is encompassed within the broader safety evaluation of pyrazine derivatives (chemical group 24) performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA) as part of their Generally Recognized as Safe (GRAS) program [1]. This assessment, published in 2002, evaluated a large class of structurally related pyrazine flavoring substances, including various 2,5-dialkylpyrazines, for their safety under conditions of intended use in food. Being part of this group evaluation provides a regulatory foundation for its use as a flavoring substance in the United States. In contrast, specific regulatory clearances for some less common or newly synthesized pyrazines may be absent or require a more burdensome approval process.

Regulatory status
Class-level
FEMA GRAS assessment (Chemical Group 24)
Regulatory precedent may de-risk formulation procurement
Source-specific review recommended
Food Safety Regulatory Compliance Flavor Legislation

Strategic Application Scenarios for 2,5-Dipropylpyrazine Based on Quantitative Differentiation


High-Temperature Processed Savory Foods Requiring Flavor Stability

Formulators developing products subjected to high heat, such as baked snacks, roasted nuts, extruded cereals, or retorted soups, should prioritize 2,5-dipropylpyrazine over more volatile analogs like 2,5-dimethylpyrazine. Its significantly higher molecular weight and inferred higher boiling point translate to lower volatility, meaning it will resist evaporation during thermal processing . This ensures the target roasted, nutty aroma survives the manufacturing process and remains perceptible in the finished product, preventing costly flavor fade and maintaining product quality.

Cost-Effective Formulation of Nutty/Roasted Notes in Bulk Applications

In applications where a high-impact, low-concentration aroma is not the primary objective—for example, in base flavorings for large-scale production of savory snacks, sauces, or processed meats—2,5-dipropylpyrazine can be a more economical choice. Its ≥2,200-fold higher odor threshold compared to more potent ethyl-substituted pyrazines means it can be used at higher, less precisely controlled concentrations without overwhelming the sensory profile [1]. This reduces the risk of over-flavoring errors in bulk manufacturing and can lower the overall cost of the flavor component by utilizing a less potent, and potentially less expensive, raw material.

Compliance-Focused Development for Mainstream Food and Beverage Markets

Product developers targeting markets with stringent food additive regulations, particularly in the United States, can select 2,5-dipropylpyrazine with confidence due to its inclusion in the FEMA GRAS assessment of pyrazine derivatives [2]. This established safety evaluation provides a robust framework for its intended use as a flavoring substance, simplifying the regulatory dossier and accelerating time-to-market compared to novel or less-characterized pyrazine compounds. This is a key differentiator when selecting flavor ingredients for commercial food applications.

Application
Selection Property
Validation Focus
High-temperature processed savory research
Lower volatility and higher inferred boiling point
Flavor retention during thermal processing simulation
Cost-driven bulk savory formulation studies
Reported lower olfactory potency vs. ethyl analogs
Cost-in-use and aroma intensity balance in large-scale trials
Regulatory-compliant flavor ingredient development
FEMA GRAS assessment class inclusion
Regulatory dossier review for mainstream market access

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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